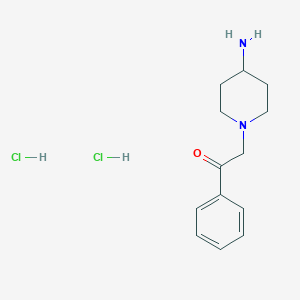

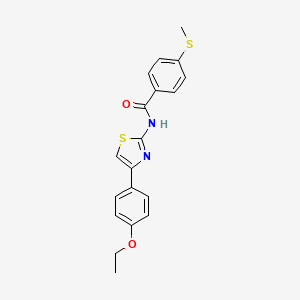

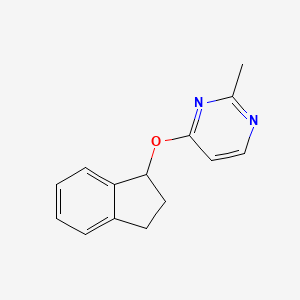

![molecular formula C20H21NO7S2 B2895857 N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide CAS No. 896322-53-5](/img/structure/B2895857.png)

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly abbreviated as FUS-1 and is used in various fields such as cancer research, drug development, and biochemistry. The purpose of

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

N-Phenylbenzenesulfonamides, including derivatives like N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide, have been extensively studied for their unique hydrogen bonding and molecular structures. Studies such as those by Kikkawa et al. (2019) reveal characteristic hydrogen bonding observed in the crystals of aromatic sulfonamides. These structures preferentially exist in synclinal conformations, influencing the crystallization process and demonstrating chiral discrimination. This characteristic makes them significant in the field of crystal growth and design, potentially impacting material sciences and pharmaceutical crystallization processes (Kikkawa et al., 2019).

Antitumor and Enzyme Inhibition

Aromatic sulfonamides, similar in structure to N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide, have shown potential as antitumor agents. Research by Mun et al. (2012) on structure-activity relationships of sulfonamide analogs suggests that modifications to the sulfonamide structure can enhance its pharmacological properties. This includes its application as a novel small molecule hypoxia-inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent, indicating its potential in cancer therapeutics (Mun et al., 2012).

Synthetic Applications and Material Functionalization

Research has also explored the synthetic versatility of sulfonamides for material functionalization. Studies like those conducted by Hori et al. (2011) on poly(N-protected ethylene imine-alt-ethylene sulfide) demonstrate the ability to synthesize polymers with high solubility and thermal stability by incorporating sulfonamide groups. These materials are of interest for various applications, including drug delivery systems and as functional materials in various industrial applications (Hori et al., 2011).

Antimicrobial and Therapeutic Agents

Sulfonamides, by virtue of their structural diversity, have been explored for their antimicrobial properties and as therapeutic agents. Research by Eren et al. (2018) on the antimicrobial activity of sulfonamide derivatives, including spectroscopic and quantum chemical analyses, underscores the potential of these compounds in developing new antimicrobial agents with notable activity against various bacterial and fungal species (Eren et al., 2018).

Sensor Development

The unique electronic and structural properties of sulfonamides have been leveraged in the development of sensors. Sheikh et al. (2016) synthesized bis-sulfonamides for application as heavy metal sensors, demonstrating the potential of these molecules in environmental monitoring and health-care applications. Such developments highlight the versatility of sulfonamide derivatives in sensing technologies (Sheikh et al., 2016).

properties

IUPAC Name |

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO7S2/c1-26-17-11-10-16(13-19(17)27-2)30(24,25)21-14-20(18-9-6-12-28-18)29(22,23)15-7-4-3-5-8-15/h3-13,20-21H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQVWMXYJAWNEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

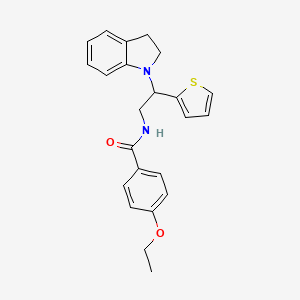

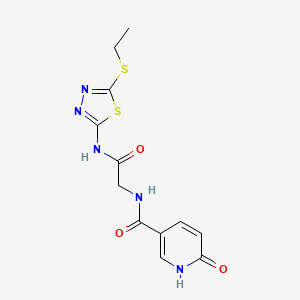

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2895776.png)

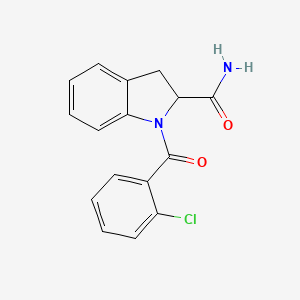

![2-[(2,4-dichlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2895786.png)